3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol . This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields of research and industry.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic groups involved in these reactions.
Mode of Action
3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine likely interacts with its targets through a process similar to the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby a metal catalyst (often palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to the metal catalyst .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it’s likely that it affects pathways involving carbon-carbon bond formation.
Pharmacokinetics
Similar compounds used in suzuki–miyaura cross-coupling reactions are known for their relatively stable, readily prepared, and generally environmentally benign nature , which may suggest good bioavailability.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it’s likely that it facilitates the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds.
Preparation Methods
The synthesis of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-6-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on minimizing the use of hazardous reagents and solvents, making the process more environmentally friendly.
Chemical Reactions Analysis
3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine: undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine derivatives with oxidized functional groups.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using lithium aluminum hydride (LiAlH4) to produce 2-methoxy-6-(trifluoromethyl)pyridine-3-methanol .
Scientific Research Applications
3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine: has several applications in scientific research:
Comparison with Similar Compounds
3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine: can be compared with other similar compounds, such as:
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the bromomethyl group.
2-Bromo-6-(trifluoromethyl)pyridine: This compound lacks the methoxy group and has the bromine atom at a different position on the pyridine ring.
Properties
IUPAC Name |
3-(bromomethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJANZXEVWKZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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